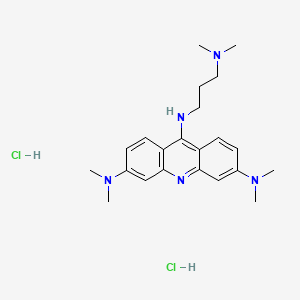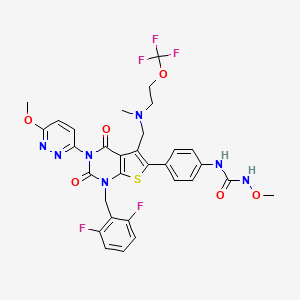
Interiorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interiorin is a naturally occurring compound extracted from the plant Kadsura heteroclita. It is known for its moderate anti-HIV activity, with an EC50 value of 1.6 μg/mL . The molecular formula of this compound is C27H30O8, and it has a molecular weight of 482.52 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Interiorin involves complex organic reactions, often starting from simpler phenylpropanoids and lignans. One of the key steps in its biosynthesis is the intramolecular radical spirocyclisation reaction in aromatic nuclei . This reaction mimics a key step in the proposed biosynthesis of Interiorins and related compounds.
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from Kadsura heteroclita. The plant material is processed to isolate the compound, which is then purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Interiorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Interiorin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Interiorin involves its interaction with molecular targets and pathways related to HIV replication. It inhibits the replication of the virus by interfering with key enzymes and proteins involved in the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of reverse transcriptase and other viral enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison
This compound is unique in its moderate anti-HIV activity compared to its similar compounds. While Heteroclitin D, this compound C, and Heteroclitin G also exhibit bioactive properties, this compound stands out due to its specific molecular structure and the efficiency of its anti-HIV activity .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and promising applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C27H30O8 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
[(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1 |
Clave InChI |
NACPYYYBTUKNNL-YQYGNINJSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


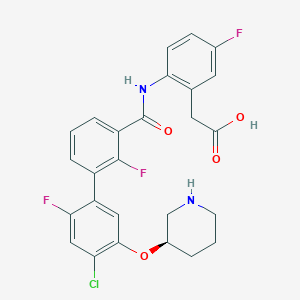

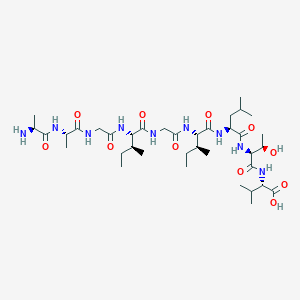
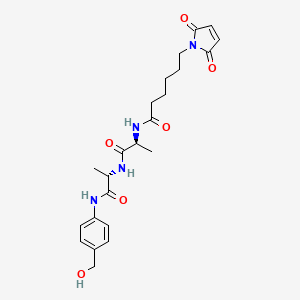
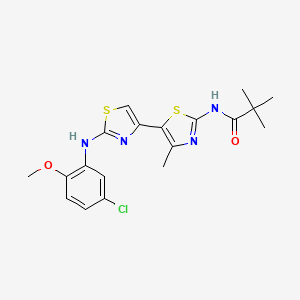
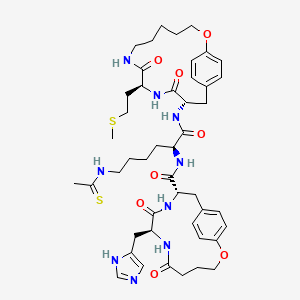

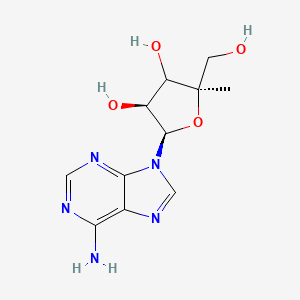
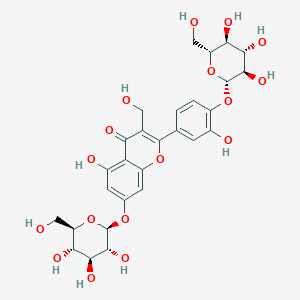
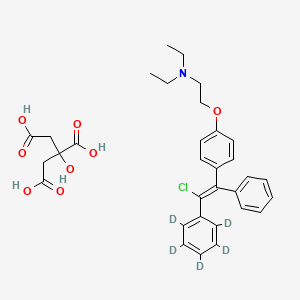
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
